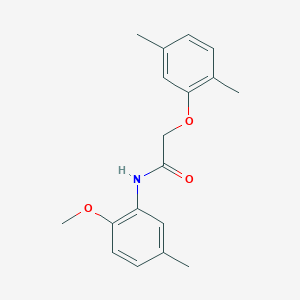
N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as AUTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is based on its ability to activate P2Y receptors, which are a class of G protein-coupled receptors that are involved in purinergic signaling. By activating these receptors, N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea can modulate a wide range of physiological processes, including neurotransmission, inflammation, and immune function.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune function, and the inhibition of inflammation. These effects make N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea a valuable tool for investigating various biological processes and for developing new therapeutic interventions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in lab experiments is its ability to selectively activate P2Y receptors, which allows for the specific modulation of purinergic signaling pathways. However, one of the limitations of using N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
Orientations Futures
There are many potential future directions for research on N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, including the development of more potent analogs, the investigation of its potential therapeutic applications, and the elucidation of its precise mechanism of action. Additionally, further research is needed to fully understand the role of purinergic signaling in various physiological processes, which could lead to the development of new treatments for a wide range of diseases and disorders.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea involves the reaction of 3-acetylphenyl isocyanate with 3,4,5-trimethoxyaniline in the presence of a catalyst. This reaction results in the formation of N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been used extensively in scientific research as a tool for investigating various biological processes. One of the main applications of N-(3-acetylphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is in the study of purinergic signaling, which is a key mechanism involved in a wide range of physiological processes.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(21)12-6-5-7-13(8-12)19-18(22)20-14-9-15(23-2)17(25-4)16(10-14)24-3/h5-10H,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFJXRYOUFYJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)




![N-(2-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5773979.png)
![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)
![2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole](/img/structure/B5773988.png)

![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)

![5-methyl-N-[3-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5774019.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)
![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)